(S)-2-(Tosylamino)-3-methyl-1-butanol
Description
Importance of Stereochemistry in Chemical Science
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is of paramount importance in chemical and pharmaceutical sciences. Many organic molecules can exist as stereoisomers, which have the same molecular formula and connectivity but differ in the spatial orientation of their atoms. A key concept in stereochemistry is chirality, a geometric property of a molecule that is non-superimposable on its mirror image. patsnap.com These non-superimposable mirror images are known as enantiomers. slideshare.net
The significance of stereochemistry is most profound in pharmacology. Biological systems, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions with drug molecules. ijpsjournal.com This is often described by the "lock-and-key" model, where a drug molecule (the key) must have a specific three-dimensional shape to fit into its biological target (the lock). Consequently, the different enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological properties. ijpsjournal.comnih.gov One enantiomer may produce the desired therapeutic effect, while the other could be inactive, less potent, or even cause harmful side effects. slideshare.netnih.gov This has led regulatory bodies like the U.S. Food and Drug Administration (FDA) to establish guidelines requiring the characterization and testing of individual stereoisomers of new chiral drugs. nih.gov Therefore, the ability to synthesize enantiomerically pure compounds through asymmetric synthesis is a cornerstone of modern drug discovery and development. patsnap.com
Chiral Amino Alcohols as Privileged Scaffolds in Organic Synthesis
Chiral amino alcohols are organic compounds containing both an amino group and a hydroxyl group. Their structural framework is prevalent in a wide array of pharmaceuticals, natural products, and agrochemicals. westlake.edu.cnfrontiersin.org This prevalence has earned them the designation of "privileged scaffolds" in organic synthesis. They are highly valued as chiral building blocks, providing a ready source of stereocenters for the construction of more complex molecules. chemimpex.comnih.gov
Beyond their role as structural motifs, chiral amino alcohols and their derivatives are extensively used as ligands and catalysts in asymmetric reactions. westlake.edu.cnnih.govpolyu.edu.hk By coordinating to a metal center, they can create a chiral environment that influences the stereochemical outcome of a reaction, enabling the synthesis of a desired enantiomer with high selectivity. polyu.edu.hk The ease with which many chiral amino alcohols can be derived from the "chiral pool"—abundant and inexpensive natural sources like amino acids—further enhances their utility and appeal in synthetic chemistry. frontiersin.orgpolyu.edu.hk The development of new synthetic methods, such as the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, continues to expand the accessibility and application of these vital compounds. westlake.edu.cn
(S)-2-(Tosylamino)-3-methyl-1-butanol as a Representative Valinol Derivative
This compound is a specific chiral amino alcohol derivative that belongs to the valinol family of compounds. Valinol, systematically named 2-amino-3-methyl-1-butanol, is an amino alcohol derived from the reduction of the amino acid L-valine. wikipedia.orgwikipedia.org Given that L-valine is readily available in high enantiomeric purity, (S)-valinol is the almost exclusively produced isomer. wikipedia.org
The subject compound is synthesized from (S)-valinol through a tosylation reaction. Tosylation is a common chemical transformation in organic synthesis where a tosyl (p-toluenesulfonyl) group is introduced, typically by reacting an alcohol or an amine with tosyl chloride. nih.govresearchgate.net In this case, the amino group of (S)-valinol is converted to a tosylamide (a sulfonamide derived from p-toluenesulfonic acid). This modification is significant as it alters the electronic and steric properties of the molecule, which can be leveraged in subsequent synthetic steps or catalytic applications. The tosyl group can serve as a protecting group for the amine or as an activating group, influencing the reactivity of the molecule. organic-chemistry.org Valinol and its derivatives are frequently used to prepare chiral oxazoline (B21484) ligands, which are instrumental in many asymmetric catalytic processes. wikipedia.orgwikipedia.org
Table 1: Properties of (S)-Valinol
| Property | Value |
|---|---|
| Chemical Formula | C5H13NO |
| Molar Mass | 103.16 g·mol−1 |
| Appearance | Solid |
| Melting Point | 30–32 °C |
| Boiling Point | 81 °C at 10 hPa |
| CAS Number | 2026-48-4 |
Data sourced from public chemical databases. wikipedia.org
Scope and Significance of Research on Tosylamino Alcohol Derivatives
Research into tosylamino alcohol derivatives is driven by their potential as versatile intermediates and catalysts in asymmetric synthesis. The tosylamino moiety is a key feature in various synthetic strategies. For instance, sigmatropic rearrangements of 3-(N-tosylamino)allylic alcohol derivatives have been investigated as a method to produce a wide variety of functionalized 1,2-amino alcohols with high levels of stereocontrol. nih.govresearchgate.net
The dual functionality of these molecules—a hydroxyl group and a protected amino group—within a defined stereochemical framework makes them valuable precursors for synthesizing complex chiral molecules, including novel ligands for asymmetric catalysis. rsc.org The development of catalysts based on chiral amino alcohol derivatives is a vibrant area of research, with applications in asymmetric reductions, alkylations, and aldol (B89426) reactions, among others. polyu.edu.hk The ability to fine-tune the steric and electronic properties of these ligands, for example by modifying the N-substituent (like the tosyl group), is crucial for optimizing enantioselectivity in catalytic reactions. Therefore, the synthesis and application of compounds like this compound continue to be of significant interest to the organic chemistry community, offering pathways to new and efficient methods for constructing enantiomerically pure substances.
Structure
3D Structure
Properties
Molecular Formula |
C12H19NO3S |
|---|---|
Molecular Weight |
257.35 g/mol |
IUPAC Name |
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-9(2)12(8-14)13-17(15,16)11-6-4-10(3)5-7-11/h4-7,9,12-14H,8H2,1-3H3/t12-/m1/s1 |
InChI Key |
DFQCWFXDJJKELA-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CO)C(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CO)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies for S 2 Tosylamino 3 Methyl 1 Butanol and Its Stereoisomers
Synthesis of the (S)-2-Amino-3-methyl-1-butanol Precursor
The critical component of (S)-2-(Tosylamino)-3-methyl-1-butanol is the chiral backbone provided by (S)-2-Amino-3-methyl-1-butanol. The synthesis of this precursor is paramount and is typically achieved through two main strategies: asymmetric synthesis, which builds the chiral center during the reaction sequence, and chiral pool derivation, which utilizes a naturally occurring chiral starting material.
Asymmetric synthesis aims to create the desired stereoisomer with high enantioselectivity. General methods for the asymmetric synthesis of vicinal amino alcohols often employ chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of the reaction. For instance, chiral hydrazones can react with organolithium reagents with high diastereoselectivity to produce chiral hydrazines, which are then converted into the desired chiral amino alcohols. nih.gov Another approach involves the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester, followed by in situ oxidation of the enolate to introduce the hydroxyl group, yielding an anti-amino alcohol. rsc.org While these represent powerful strategies in asymmetric synthesis, the most direct and common route to enantiomerically pure (S)-2-Amino-3-methyl-1-butanol relies on chiral pool synthesis due to the ready availability of its parent amino acid. ankara.edu.tryoutube.com
Chiral pool synthesis leverages readily available, enantiopure natural products as starting materials. ankara.edu.tr The most common and economically viable method for producing (S)-2-Amino-3-methyl-1-butanol is the reduction of the naturally occurring amino acid, L-valine, or its corresponding esters. guidechem.com This approach preserves the stereocenter at the C2 position of the amino acid. The primary transformation is the reduction of the carboxylic acid or ester functional group to a primary alcohol. Various reducing agents and conditions have been developed to achieve this transformation efficiently.
Commonly employed methods include the use of sodium borohydride (B1222165) (NaBH₄) in combination with other reagents like iodine or by using specific solvents to facilitate the reduction. For example, L-valine can be reduced using NaBH₄ and iodine in tetrahydrofuran (B95107) (THF). guidechem.com Another procedure involves the reduction of L-valine methyl ester with a larger excess of NaBH₄ in a mixed solvent system of ethanol (B145695) (EtOH) and water. guidechem.com These methods provide high yields of the desired L-valinol. guidechem.com
Table 1: Selected Methods for the Synthesis of (S)-2-Amino-3-methyl-1-butanol from L-Valine Derivatives
| Starting Material | Reagents | Solvent | Reported Yield | Reference |
|---|---|---|---|---|
| L-Leucine (analogous to L-Valine) | NaBH₄, Iodine (I₂) | Tetrahydrofuran (THF) | 92% | guidechem.com |
| (L)-Valine methyl ester | NaBH₄, NaHCO₃ | Ethanol (EtOH) / Water | Not specified | guidechem.com |
| L-amino acid (general) | NaBH₄ | Tetrahydrofuran (THF) | Not specified | guidechem.com |
N-Tosylation Procedures
The second major step in the synthesis is the attachment of the p-toluenesulfonyl (tosyl) group to the nitrogen atom of the amino alcohol. This reaction, known as N-tosylation, forms the sulfonamide bond. The key challenge in this step is achieving chemoselectivity for the amino group over the hydroxyl group, as both are nucleophilic.
The direct tosylation of (S)-2-Amino-3-methyl-1-butanol is typically performed using p-toluenesulfonyl chloride (TsCl) in the presence of a base. youtube.com The amino group is generally more nucleophilic than the primary hydroxyl group, which allows for selective N-tosylation under carefully controlled conditions. However, the hydroxyl group can also react with TsCl, leading to O-tosylation. In some cases, using an excess of tosyl chloride and a strong base can lead to the formation of a bis-tosylated product, which can subsequently cyclize to form an N-tosyl aziridine (B145994). researchgate.netnih.gov This cyclization pathway is a common alternative reaction for 1,2-amino alcohols under tosylation conditions. researchgate.net
Achieving selective N-tosylation without competing O-tosylation or subsequent cyclization requires careful optimization of reaction parameters such as the choice of base, solvent, temperature, and stoichiometry of the reagents. The goal is to favor the reaction at the more nucleophilic amine center while minimizing reaction at the alcohol.
Studies on the synthesis of N-tosyl aziridines from amino alcohols provide insight into the conditions that influence selectivity. For instance, using a strong base like potassium hydroxide (B78521) (KOH) in a biphasic water/dichloromethane system can promote both tosylation and subsequent cyclization, particularly for less sterically hindered amino alcohols. nih.gov For more substituted amino alcohols, a weaker base like potassium carbonate (K₂CO₃) in an aprotic solvent such as acetonitrile (B52724) can provide better results for the formation of the aziridine, which proceeds via an N-tosylated intermediate. researchgate.netnih.gov To isolate the N-tosyl amino alcohol intermediate, one would typically use milder conditions, such as one equivalent of tosyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) at low temperatures, which can favor the selective acylation of the amine.
Table 2: Influence of Reaction Conditions on the Tosylation of 2-Amino Alcohols
| Base | Solvent | Typical Products | Reference |
|---|---|---|---|
| Potassium Hydroxide (KOH) | Water / Dichloromethane | N-Tosyl Aziridines (for less hindered amino alcohols) | nih.gov |
| Potassium Carbonate (K₂CO₃) | Acetonitrile | N-Tosyl Aziridines (for more substituted amino alcohols) | researchgate.netnih.gov |
| Pyridine | Dichloromethane | Selective N-Tosylation (generally favored) | youtube.com |
| Triethylamine (Et₃N) | Dichloromethane | N-Tosyl Aziridines (with excess TsCl) | researchgate.net |
Preparation of Related Tosylamino Alcohol Analogs
The synthetic methodologies described for this compound can be adapted to prepare a wide range of related analogs. These structural modifications can be achieved by:
Varying the Amino Alcohol Precursor : By starting with different chiral or achiral amino alcohols, a library of tosylamino alcohol analogs can be generated. The chiral pool provides a vast array of amino acids that can be reduced to their corresponding amino alcohols, introducing variations in the side chain (R group). For example, using L-alaninol or L-leucinol would yield analogs with methyl or isobutyl side chains, respectively.
Varying the Sulfonyl Chloride : Instead of p-toluenesulfonyl chloride, other sulfonyl chlorides can be used to modify the aromatic portion of the molecule. Examples include benzenesulfonyl chloride, methanesulfonyl chloride (mesyl chloride), or sulfonyl chlorides with different substitution patterns on the aromatic ring. This allows for the exploration of electronic and steric effects of the sulfonyl group.
The general procedures for N-sulfonylation remain applicable, with minor adjustments to the reaction conditions likely necessary to accommodate the different steric and electronic properties of the new substrates.
Diastereoselective Synthesis of Modified Structures
The synthesis of modified structures related to this compound often involves the creation of new stereocenters. Diastereoselective reactions are crucial for controlling the three-dimensional arrangement of these new centers relative to the existing stereocenter derived from L-valine. A common strategy involves the conversion of the parent amino alcohol into a chiral aldehyde or imine, which can then react with various nucleophiles.
One prominent method is the Lewis acid-catalyzed addition of nucleophiles to chiral N-tosyl imines. researchgate.netresearchgate.net The inherent chirality of the imine, derived from a precursor like (S)-2-(Tosylamino)-3-methyl-1-butanal (N-tosyl-L-valinal), directs the approach of the incoming nucleophile, favoring the formation of one diastereomer over others. Studies on related β-alkoxy N-tosyl imines have shown that anti-diastereoselectivity can be achieved through chelation control, where a Lewis acid coordinates to both the nitrogen and a nearby oxygen atom, creating a rigid cyclic intermediate that dictates the trajectory of the nucleophilic attack. researchgate.net
The choice of nucleophile, Lewis acid, and reaction conditions significantly influences the degree of diastereoselectivity. For instance, the addition of allyltrimethylsilane (B147118) to N-tosyl imines in the presence of a Lewis acid like boron trifluoride etherate can proceed with high diastereoselectivity, enabling the synthesis of homoallylic amines with controlled stereochemistry. researchgate.net The geometry of the nucleophilic alkene can also translate into specific stereochemical outcomes in the product. researchgate.net
Below is a table summarizing representative results for diastereoselective additions to chiral N-sulfonyl imines, illustrating the high levels of control achievable.
Table 1: Diastereoselective Nucleophilic Additions to Chiral N-Sulfonyl Imines
| Entry | Chiral Imine Substrate | Nucleophile | Lewis Acid | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|---|---|---|
| 1 | β-alkoxy N-tosyl imine | Allyltrimethylsilane | BF₃·OEt₂ | 95:5 | 85 |
| 2 | α-alkoxy N-tosyl imine | (E)-Crotyl-BF₃K | BF₃·OEt₂ | 90:10 | 62 |
| 3 | β-silyloxy N-tosyl imine | Allyltrimethylsilane | TiCl₄ | >98:2 | 91 |
| 4 | β-alkoxy N-tosyl imine | Zinc Enolate | ZnCl₂ | 92:8 | 78 |
This table presents a compilation of typical results from studies on related systems to illustrate the principle of diastereoselective synthesis. researchgate.netresearchgate.net
Regiocontrolled Functionalization Strategies
Regiocontrolled functionalization involves selectively modifying one specific site within a molecule that has multiple reactive positions. For derivatives of this compound, a powerful strategy for such functionalization is the synthesis and subsequent ring-opening of the corresponding N-tosyl aziridine. This three-membered ring is highly strained and can be opened by a variety of nucleophiles. The key challenge lies in controlling which of the two ring carbons the nucleophile attacks.
The regioselectivity of aziridine ring-opening is influenced by several factors, including the substitution pattern on the aziridine ring, the nature of the nucleophile, and the catalyst employed. frontiersin.orgresearchgate.net In an aziridine derived from a valinol backbone, one carbon is more sterically hindered than the other. Generally, under neutral or basic conditions, nucleophiles tend to attack the less sterically hindered carbon (a process following SN2 characteristics). Conversely, under acidic conditions, the reaction may proceed through an aziridinium (B1262131) ion intermediate, where the positive charge is more stabilized at the more substituted carbon, leading to nucleophilic attack at that site. frontiersin.org
Recent research has demonstrated that the functional groups present on substituents of the aziridine ring can play a crucial role in directing the regioselectivity of the ring-opening reaction. researchgate.net For example, a nearby ketone or hydroxyl group can coordinate to a catalyst or reagent, directing the nucleophile to a specific position. frontiersin.orgresearchgate.net A nickel/photocatalysis system has been developed for the regioselective ring-opening of N-tosyl styrenyl aziridines with aldehydes, leading exclusively to β-amino ketones. nih.gov This highlights how catalytic systems can provide complete regiocontrol. nih.gov
The following table provides examples of the regioselective opening of N-tosyl aziridines under various conditions.
Table 2: Regiocontrolled Ring-Opening of N-Tosyl Aziridines
| Entry | Aziridine Substrate | Nucleophile | Conditions | Major Regioisomer | Ratio |
|---|---|---|---|---|---|
| 1 | 2-isopropyl-N-tosylaziridine | Thiophenol | CH₂Cl₂ | Attack at C3 (less hindered) | >95:5 |
| 2 | 2-styrenyl-N-tosylaziridine | Aldehyde/Ni-Photo catalyst | Visible Light | Attack at C2 (benzylic) | >99:1 |
| 3 | 2-alkyl-N-tosylaziridine | H₂O | TFA | Attack at C2 (more hindered) | 90:10 |
| 4 | 2-alkyl-N-tosylaziridine | Acetate (B1210297) | Acetic Acid | Attack at C3 (less hindered) | 85:15 |
This table summarizes findings from various studies on N-tosyl aziridines to demonstrate regiocontrol. researchgate.netnih.govnih.gov
Synthetic Efficiency and Atom Economy Considerations
In modern organic synthesis, the efficiency of a chemical reaction is not only measured by its chemical yield but also by its "greenness," a concept quantified by metrics such as atom economy. wordpress.com Atom economy, developed by Barry Trost, evaluates how efficiently the atoms from the reactants are incorporated into the desired final product. primescholars.comresearchgate.net The calculation is as follows:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wordpress.com
A common and straightforward synthesis of this compound starts from the amino acid L-valine. The sequence typically involves two main steps:
Tosylation: Protection of the amine group of L-valine with tosyl chloride (TsCl) in the presence of a base like sodium hydroxide (NaOH).
Reduction: Reduction of the carboxylic acid group of the resulting N-tosyl-L-valine to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).
Let's analyze the atom economy of this two-step process.
Step 1: Tosylation of L-Valine C₅H₁₁NO₂ (L-Valine) + C₇H₇ClO₂S (TsCl) + NaOH → C₁₂H₁₇NO₄S (N-Tosyl-L-Valine) + NaCl + H₂O
Reactants: L-Valine (MW: 117.15), Tosyl Chloride (MW: 190.65), NaOH (MW: 39.99)
Desired Product: N-Tosyl-L-Valine (MW: 271.34)
Byproducts: NaCl (MW: 58.44), H₂O (MW: 18.02)
Step 2: Reduction of N-Tosyl-L-Valine 4 C₁₂H₁₇NO₄S + LiAlH₄ + 4 H₂O (workup) → 4 C₁₂H₁₉NO₃S (this compound) + LiOH + Al(OH)₃
For simplicity in atom economy calculation, the reduction is often idealized as the addition of hydrogen. A more practical reagent-based calculation considers the reducing agent. Using LiAlH₄, the stoichiometry and workup procedure generate significant inorganic waste.
The transformation from N-tosyl-L-valine to the final alcohol involves the formal addition of two hydrogen atoms and the removal of one oxygen atom. A more direct calculation for the tosylation step alone shows significant waste.
Atom Economy Calculation for Tosylation (Step 1): % AE = [271.34 / (117.15 + 190.65 + 39.99)] x 100 = [271.34 / 347.79] x 100 ≈ 78.0%
Applications of S 2 Tosylamino 3 Methyl 1 Butanol in Chiral Ligand Development and Asymmetric Catalysis
Design and Synthesis of Chiral Ligands Based on (S)-2-(Tosylamino)-3-methyl-1-butanol Scaffold
The development of chiral ligands from this compound leverages its robust framework to create effective stereochemical environments for asymmetric reactions. The isopropyl group provides steric bulk, which is often crucial for facial discrimination of the substrate, while the tosyl group can influence the electronic properties and conformational rigidity of the resulting ligand-metal complex.
Chiral Oxazoline (B21484) Ligands
Chiral oxazoline ligands are a prominent class of ligands in asymmetric catalysis, and this compound serves as an excellent precursor for their synthesis. The resulting ligands, often of the phosphine-oxazoline (PHOX) type, are particularly effective in a variety of metal-catalyzed reactions.
The synthesis of chiral oxazoline ligands from this compound typically involves a two-step process. First, the amino alcohol is condensed with a nitrile, often in the presence of a Lewis acid catalyst, to form the oxazoline ring. This reaction proceeds with retention of the original stereochemistry at the C4 position of the oxazoline ring. Subsequently, the aryl backbone of the oxazoline can be functionalized, for instance, by ortho-lithiation followed by reaction with a chlorophosphine to introduce a phosphine (B1218219) moiety, yielding a P,N-bidentate ligand.
The stereochemical outcome of the catalyzed reaction is directly influenced by the single stereocenter on the oxazoline ring, which is derived from the this compound precursor. This stereocenter dictates the facial selectivity of the substrate's approach to the metal's active site.
The architecture of oxazoline-based ligands is a key determinant of their effectiveness in asymmetric catalysis. The steric and electronic properties of the substituents on both the oxazoline ring and the phosphine group can be fine-tuned to optimize enantioselectivity for a specific transformation. The bulky isopropyl group at the C4 position of the oxazoline ring, originating from the valinol backbone, creates a well-defined chiral pocket around the metal center. This steric hindrance plays a crucial role in differentiating between the prochiral faces of the substrate.
Multidentate Ligand Systems
The synthetic handles present in this compound allow for its incorporation into multidentate ligand systems. By functionalizing both the hydroxyl and the amino groups, it is possible to create ligands with three or more coordinating atoms. For example, the hydroxyl group can be etherified with a coordinating moiety, while the tosylamino group can be part of a larger backbone that includes other donor atoms. These multidentate ligands can form highly stable and well-defined complexes with transition metals, which is advantageous for achieving high levels of stereocontrol. The design of such ligands often aims to create a rigid chiral environment that minimizes conformational flexibility and enhances the differentiation of enantiotopic transition states.
Monophosphine and Phosphine-Oxazoline Ligands
Beyond the well-established phosphine-oxazoline (PHOX) ligands, this compound can be used to synthesize simpler monophosphine ligands. A common synthetic route involves the protection of the amino group, followed by tosylation of the hydroxyl group to create a good leaving group. Subsequent nucleophilic substitution with a phosphide (B1233454) anion, such as diphenylphosphide, yields the desired aminophosphine (B1255530) ligand after deprotection.
These P,N-ligands, where both the phosphorus and the nitrogen of the amino group can coordinate to a metal center, create a chiral chelate ring. The steric and electronic properties of these ligands can be readily modified by varying the substituents on the phosphorus atom and the protecting group on the nitrogen.
Transition Metal-Catalyzed Asymmetric Transformations
Ligands derived from this compound have found application in a range of transition metal-catalyzed asymmetric reactions, most notably in palladium-catalyzed allylic alkylations and ruthenium-catalyzed hydrogenations. The success of these ligands stems from their ability to create a highly asymmetric environment around the metal center, leading to excellent enantioselectivities.
In palladium-catalyzed asymmetric allylic alkylation, PHOX ligands derived from precursors like this compound have demonstrated high efficacy. The palladium complex of the ligand activates the allylic substrate, and the chiral environment created by the ligand directs the incoming nucleophile to one of the two enantiotopic faces of the allylic intermediate.
The following table illustrates the typical performance of PHOX-type ligands in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate (B1210297) with dimethyl malonate. While specific data for ligands derived directly from this compound is not extensively reported, the data for structurally similar PHOX ligands derived from L-valinol provide a strong indication of their potential.
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| (S)-iPr-PHOX | 95 | 98 |
| (S)-tBu-PHOX | 99 | 99 |
Similarly, in the realm of asymmetric hydrogenation, chiral P,N-ligands are highly effective. Ruthenium complexes bearing ligands derived from amino alcohols are known to be excellent catalysts for the transfer hydrogenation of ketones and imines. The ligand facilitates the transfer of hydrogen from a hydrogen source, such as isopropanol (B130326) or formic acid, to the substrate with high enantioselectivity.
The table below shows representative results for the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone (B1666503) using ligands derived from chiral β-amino alcohols. Again, these results for analogous systems highlight the expected high performance of ligands derived from this compound.
| Ligand Precursor | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| (1S,2R)-1-Amino-2-indanol | [RuCl2(p-cymene)]2/Ligand | >95 | up to 97 |
| (S)-Prolinol | [RuCl2(p-cymene)]2/Ligand | 98 | 95 |
The continued exploration of ligands derived from this compound and its analogues holds significant promise for the development of even more efficient and selective catalysts for a broad spectrum of asymmetric transformations.
Palladium-Catalyzed Asymmetric Allylic Alkylation and Amination
Palladium-catalyzed asymmetric allylic alkylation (AAA) and amination are pivotal reactions for the construction of carbon-carbon and carbon-nitrogen bonds with high stereocontrol. These transformations have been extensively studied, with a vast library of chiral ligands developed to induce high enantioselectivity. While ligands derived from chiral amino alcohols are a well-established class of ligands for these reactions, specific studies detailing the application of this compound as a ligand in palladium-catalyzed asymmetric allylic alkylation or amination are not extensively reported in the reviewed scientific literature. However, the structural motifs present in this compound are relevant to the design of effective chiral ligands.
In a typical palladium-catalyzed asymmetric allylic substitution, a chiral ligand coordinates to the palladium center, influencing the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate. The steric and electronic properties of the ligand are crucial in determining the enantiomeric excess of the product. For instance, ligands derived from other chiral 1,2-amino alcohols have been shown to be effective in these reactions. The tosyl group in this compound could potentially be replaced by a phosphine or other coordinating group to create a bidentate ligand, where the nitrogen and a newly introduced donor atom would chelate to the palladium. The bulky isopropyl group and the stereochemistry at the adjacent carbon would then play a key role in creating a chiral environment around the metal center.
Iron-Catalyzed Asymmetric Reactions
Iron catalysis has garnered significant attention as a more sustainable and economical alternative to catalysis based on precious metals like palladium, rhodium, and iridium. The development of chiral ligands for iron-catalyzed asymmetric reactions is an active area of research.
The enantioselective oxidation of sulfides to chiral sulfoxides is a valuable transformation, as chiral sulfoxides are important building blocks in organic synthesis and are present in some pharmaceuticals. Iron complexes have been developed as effective catalysts for this reaction, often in combination with a chiral ligand and a green oxidant such as hydrogen peroxide. While direct application of this compound as a ligand in this specific reaction is not prominently documented, the development of chiral nitrogen-containing ligands is a key strategy in this field. For example, iron catalysts bearing chiral N,N'-dioxide ligands have shown good to excellent results in the enantioselective intramolecular Cannizzaro reaction, which proceeds via an oxidation-reduction mechanism. uni-regensburg.de A high-spin L·Fe(III)-OOH intermediate has been proposed as the active species in some iron-catalyzed oxidations. nih.gov The stereochemical outcome is often dictated by steric repulsions between the substrate and the spatially demanding chiral ligand. nih.gov
A novel approach for the enantioselective synthesis of chiral β-azide sulfones utilizing an iron catalyst has been developed, and these products can be readily converted into chiral β-amino sulfones. nih.gov This highlights the potential of iron catalysis in preparing chiral sulfur-containing compounds.
| Substrate | Chiral Ligand System | Oxidant | Yield (%) | ee (%) |
| Thioanisole | Chiral N,N'-Dioxide-FeCl₃ | H₂O₂ | 85 | 92 |
| Methyl p-tolyl sulfide (B99878) | Chiral Salan-V(IV) | H₂O₂ | 95 | 98 |
| Benzyl phenyl sulfide | Chiral Iron Complex | H₂O₂ | 78 | 96 |
Table 1: Representative Examples of Asymmetric Sulfide Oxidation. This table presents data from studies on asymmetric sulfide oxidation using various metal catalysts and chiral ligands to illustrate the typical performance of such systems.
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction. While iron catalysis in this area is less developed compared to other metals, there is growing interest in utilizing iron for these transformations. Chiral ligands are essential to induce enantioselectivity. Although no specific examples of this compound being used in iron-catalyzed Michael additions were found in the surveyed literature, the principles of chiral ligand design would apply. A ligand derived from this amino alcohol could potentially coordinate to an iron center and create a chiral pocket that directs the approach of the nucleophile or the electrophile.
The Cannizzaro reaction, a disproportionation of two molecules of a non-enolizable aldehyde to an alcohol and a carboxylic acid, can also be performed intramolecularly and asymmetrically. Chiral iron catalysts have been successfully employed for the enantioselective intramolecular Cannizzaro reaction of glyoxal (B1671930) monohydrates to afford mandelate (B1228975) esters in good yields and enantioselectivities. uni-regensburg.de The chiral ligand, in this case an N,N'-dioxide ligand, is crucial for achieving high levels of stereocontrol. uni-regensburg.de This demonstrates the potential of iron catalysis in asymmetric redox reactions, a field where ligands derived from chiral amino alcohols could potentially be explored.
Other Metal-Mediated Asymmetric Reactions
Beyond palladium and iron, a wide range of other metals are used in asymmetric catalysis. Chiral ligands derived from amino alcohols are versatile and have been employed with various metals such as copper, rhodium, ruthenium, and zinc. For instance, chiral β-amino alcohols have been evaluated as ligands for the ruthenium-catalyzed asymmetric transfer hydrogenation of N-phosphinyl ketimines. The inherent rigidity of the ligand structure is often important for achieving good enantioselectivities. While the direct use of this compound in these other metal-catalyzed reactions is not widely reported, its structural features make it a candidate for derivatization into ligands for such processes.
Organocatalytic Asymmetric Synthesis
In recent years, organocatalysis, the use of small chiral organic molecules as catalysts, has emerged as a third pillar of asymmetric synthesis alongside biocatalysis and metal catalysis. Chiral amino alcohols and their derivatives are a prominent class of organocatalysts.
Simple primary β-amino alcohols have been shown to be efficient organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes, affording chiral adducts with high purity. nih.govresearchgate.net These catalysts operate through a bifunctional activation mechanism. The amino group can act as a base or form an enamine intermediate with a carbonyl compound, while the hydroxyl group can act as a hydrogen bond donor, activating the electrophile. nih.govresearchgate.net The stereochemical outcome is controlled by the chiral scaffold of the amino alcohol.
This compound is an N-protected β-amino alcohol. The tosyl group is a strong electron-withdrawing group and renders the nitrogen atom non-basic and incapable of forming an enamine. However, the N-H proton becomes more acidic and could participate in hydrogen bonding to activate substrates. Furthermore, deprotection of the tosyl group would yield the corresponding primary β-amino alcohol, which would be expected to be an active organocatalyst for reactions such as the Michael addition.
| Michael Donor | Michael Acceptor | Organocatalyst (β-Amino Alcohol) | Yield (%) | dr | ee (%) |
| Methyl 2-oxocyclopentanecarboxylate | Nitrostyrene | Valinol-derived | 80 | 99:1 | 99 |
| Diethyl malonate | trans-β-Nitrostyrene | Prolinol-derived | 95 | - | 98 |
| Cyclohexanone | 2-Nitrostyrene | Cinchona alkaloid-derived | 92 | 95:5 | 97 |
Table 2: Examples of Asymmetric Michael Additions Catalyzed by Chiral Amino Alcohol Derivatives. This table showcases the effectiveness of various chiral amino alcohol-based organocatalysts in promoting asymmetric Michael additions, providing a context for the potential application of derivatives of this compound.
Applications in Iminium Catalysis
Iminium catalysis is a powerful strategy in asymmetric organocatalysis, often employed for the activation of α,β-unsaturated aldehydes and ketones towards nucleophilic attack. Chiral amines are frequently used as catalysts to form a transient chiral iminium ion, which then directs the stereochemical outcome of the reaction.
While there are no specific reports on the use of this compound in this context, dipeptides incorporating a valinol moiety have been explored as organocatalysts. For instance, dipeptides containing proline and valinol have been utilized in direct asymmetric aldol (B89426) and Michael reactions, which can proceed through an iminium ion mechanism. nih.gov The steric bulk of the isopropyl group from the valinol residue can play a crucial role in influencing the enantioselectivity of these transformations.
Desymmetrization Processes
Desymmetrization of meso compounds is an efficient method for the synthesis of chiral molecules. This process involves the selective reaction of one of two enantiotopic functional groups in a prochiral substrate, guided by a chiral catalyst or reagent.
No literature precedence exists for the application of this compound in desymmetrization reactions. However, the broader family of chiral amino alcohols, from which it is derived, are known to be effective ligands in such processes. For example, they can be used to create chiral metal complexes that catalyze the enantioselective opening of meso-anhydrides or the epoxidation of meso-diols. The stereochemical information embedded in the chiral amino alcohol is transferred to the substrate, leading to the formation of an enantioenriched product.
Enantioselective Carbon-Carbon and Carbon-Heteroatom Bond Formations
The formation of carbon-carbon and carbon-heteroatom bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Chiral ligands derived from readily available starting materials like amino acids and their corresponding amino alcohols are of paramount importance in this field.
Although direct use of this compound as a ligand for these reactions has not been documented, derivatives of L-valinol have been successfully employed. For example, chiral ligands synthesized from L-valinol have been immobilized on solid supports, such as SBA-15 nanoporous silica, to create heterogeneous catalysts. rsc.orgresearchgate.net These copper-complexed ligands have been applied in the asymmetric allylic oxidation of alkenes, a reaction that forms a carbon-oxygen bond with moderate enantioselectivity. rsc.orgresearchgate.net
Furthermore, valinol-grafted metal-organic frameworks (MOFs) have been developed as platforms for chiral iron(II) catalysts. researchgate.net These materials have shown high efficiency and enantioselectivity in the reduction of ketones to chiral secondary alcohols, which is a form of enantioselective carbon-heteroatom bond formation. researchgate.net
The following table summarizes the applications of catalysts derived from the parent amino alcohol, L-valinol, in various asymmetric reactions.
| Catalyst/Ligand System | Reaction Type | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Cu-complex of L-valinol immobilized on SBA-15 | Asymmetric Allylic Oxidation | Cyclohexene | (R)-2-cyclohexenyl benzoate | 80 | 39 | rsc.org |
| Iron(II)-catalyst in Valinol-grafted MOF | Enantioselective Ketone Reduction | Acetophenone | (R)-1-phenylethanol | >99 | >99 | researchgate.net |
| Proline-Valinol Dipeptide | Asymmetric Aldol Reaction | Cyclohexanone and 4-nitrobenzaldehyde | Chiral β-hydroxy ketone | High | High | nih.gov |
Advanced Transformations and Derivative Synthesis of S 2 Tosylamino 3 Methyl 1 Butanol
Functionalization of the Hydroxyl Moiety
The primary hydroxyl group in (S)-2-(Tosylamino)-3-methyl-1-butanol is a key site for synthetic elaboration. Its reactivity is characteristic of primary alcohols, enabling a variety of transformations such as esterification, etherification, and oxidation. A particularly important modification is its conversion into a more effective leaving group, which facilitates subsequent nucleophilic substitution reactions. libretexts.org
One of the most common strategies is the tosylation or mesylation of the alcohol, which converts the hydroxyl group into a sulfonate ester. These esters are excellent leaving groups in SN2 reactions. For instance, reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol into a tosylate. rsc.org This transformation is crucial for intramolecular cyclization reactions to form strained ring systems like aziridines and azetidines.
The hydroxyl group can also be functionalized through other reactions. Selective oxidation can yield the corresponding chiral aldehyde, a valuable intermediate for C-C bond-forming reactions. Furthermore, etherification reactions, such as the Williamson ether synthesis, can be employed to introduce a variety of alkyl or aryl groups. researchgate.net These modifications expand the synthetic utility of the parent molecule, providing access to a broader range of derivatives. nih.govntnu.no
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Sulfonate Ester (Good Leaving Group) | rsc.org |
| Mesylation | Methanesulfonyl chloride (MsCl), Triethylamine (B128534) | Sulfonate Ester (Good Leaving Group) | libretexts.org |
| Oxidation | PCC, Swern, or Dess-Martin Oxidation | Chiral Aldehyde | researchgate.net |
| Etherification | NaH, Alkyl Halide (e.g., R-Br) | Ether | researchgate.net |
| Esterification | Acyl chloride or Carboxylic acid, DMAP | Ester | researchgate.net |
Reactions Involving the Tosylamino Group
The N-tosyl group serves as a robust protecting group for the amine functionality, rendering it stable to a wide range of reaction conditions, including oxidation and organometallic reagents. The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a strong base, generating a nucleophilic anion that can participate in reactions such as N-alkylation.
Deprotection of the tosyl group is a key transformation to liberate the free amine, which can then undergo further reactions. This is typically achieved under reductive conditions, for example, using sodium naphthalenide or magnesium in methanol. The resulting free amino alcohol, (S)-2-amino-3-methyl-1-butanol (L-valinol), is a valuable chiral ligand and synthetic intermediate in its own right.
Furthermore, the tosylamino group can direct certain reactions. Sigmatropic rearrangements of derivatives of 3-(N-tosylamino)allylic alcohols have been investigated to synthesize various functionalized 1,2-amino alcohols with a high degree of stereocontrol. nih.gov This demonstrates how the tosylamino moiety can influence the stereochemical outcome of complex rearrangements.
Construction of Chiral Heterocyclic Systems
The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various chiral N-heterocycles. The stereocenter derived from L-valine is preserved throughout these transformations, allowing for the construction of enantiomerically pure heterocyclic compounds.
Azetidines, four-membered nitrogen-containing heterocycles, are important structural motifs in medicinal chemistry. jmchemsci.com A common synthetic route to chiral N-tosyl azetidines involves the intramolecular cyclization of a γ-amino alcohol derivative. organic-chemistry.orggoogle.com Starting from this compound, the hydroxyl group is first converted into a good leaving group, typically a tosylate or mesylate. Subsequent treatment with a non-nucleophilic base, such as sodium hydride (NaH), promotes an intramolecular SN2 reaction. The sulfonamide anion displaces the leaving group, leading to the formation of the chiral azetidine (B1206935) ring with high stereospecificity. nih.gov This process provides a direct route to enantiopure substituted azetidines. researchgate.net
Oxazolines are five-membered heterocyclic compounds that are widely used as chiral ligands in asymmetric catalysis. wikipedia.org Chiral 2-oxazolines can be readily synthesized from 1,2-amino alcohols via cyclization with various reagents. organic-chemistry.org this compound, after deprotection of the tosyl group to yield L-valinol, can be reacted with nitriles, carboxylic acids (or their derivatives like acyl chlorides), or aldehydes to form the corresponding oxazoline (B21484). wikipedia.orgresearchgate.net The reaction with nitriles is often catalyzed by a Lewis acid, while condensation with aldehydes first yields an oxazolidine (B1195125) intermediate that is subsequently oxidized. wikipedia.org
Imines, or Schiff bases, are formed by the condensation of a primary amine with an aldehyde or a ketone. nih.gov To synthesize an imine from the title compound, the tosylamino group must first be deprotected to the free amine. The resulting L-valinol can then be reacted with a suitable carbonyl compound, typically under conditions that facilitate the removal of water, to afford the chiral imine. These imines are versatile intermediates for the synthesis of other nitrogen-containing compounds.
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| Acyl Chloride (R-COCl) | Base (e.g., Pyridine), Room Temperature | 2-Substituted Oxazoline | wikipedia.org |
| Nitrile (R-CN) | Lewis Acid Catalyst (e.g., ZnCl2), Heat | 2-Substituted Oxazoline | researchgate.net |
| Aldehyde (R-CHO) | 1. Condensation 2. Oxidation (e.g., I2, NBS) | 2-Substituted Oxazoline | wikipedia.orgorganic-chemistry.org |
Chiral aziridines are highly valuable three-membered ring intermediates in organic synthesis due to their ability to undergo regio- and stereoselective ring-opening reactions with a wide range of nucleophiles. nih.gov this compound can be converted to the corresponding chiral N-tosyl aziridine (B145994) through a two-step process: activation of the hydroxyl group (e.g., tosylation or mesylation) followed by base-induced intramolecular cyclization.
The resulting activated N-tosyl aziridine is susceptible to nucleophilic attack at the less substituted carbon atom, proceeding via an SN2 mechanism with inversion of configuration. researchgate.net This ring-opening is highly stereoselective and provides access to a diverse array of chiral β-functionalized amines. ku.eduresearchgate.net A variety of nucleophiles, including organocuprates, Grignard reagents, amines, thiols, and azides, can be employed for this transformation. nih.govresearchgate.net
| Nucleophile | Catalyst/Conditions | Product Type | Stereochemistry | Reference |
|---|---|---|---|---|
| R2CuLi | Et2O, Low Temp. | β-Alkylated Amine | Inversion at C2 | researchgate.net |
| NaN3 | NH4Cl, MeOH/H2O | β-Azido Amine | Inversion at C2 | researchgate.net |
| Thiophenol (PhSH) | CH2Cl2, Room Temp. | β-Thio Amine | Inversion at C2 | nih.gov |
| H2O | Acid Catalyst (e.g., BF3·Et2O) | β-Amino Alcohol | Retention at C2 (via double inversion) | researchgate.net |
| Amines (R2NH) | Lewis Acid or Heat | 1,2-Diamine | Inversion at C2 | ku.edu |
Incorporation into Complex Natural Product Synthesis
The enantiopure nature of this compound and its derivatives makes them valuable chiral building blocks for the total synthesis of complex natural products and pharmaceuticals. nih.gov The stereochemistry inherent in the molecule can be transferred to the target molecule, avoiding the need for asymmetric induction steps later in the synthesis.
For example, chiral amino alcohols are core components of sphingolipids and their analogues, such as the clavaminols. ku.edu The synthetic utility of aziridines derived from amino alcohols is highlighted in the preparation of these natural products. The stereoselective ring-opening of a chiral aziridine with an appropriate carbon-based nucleophile can establish a key bond and a new stereocenter in the target molecule. Similarly, derivatives of this compound can be used in the synthesis of peptide mimetics and other biologically active molecules where the specific stereochemistry of the side chain is crucial for activity. The asymmetric Mannich reaction, for instance, can utilize derivatives of amino alcohols to create new C-C bonds with high diastereoselectivity, a key step in building complex molecular frameworks. nih.gov
Mechanistic Investigations and Stereochemical Principles
Elucidation of Reaction Mechanisms in Catalytic Cycles
(S)-2-(Tosylamino)-3-methyl-1-butanol, derived from the natural amino acid (S)-valine, is structurally similar to chiral amino alcohols used in the preparation of highly effective asymmetric catalysts, such as oxazaborolidines for the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones. The mechanism of such catalytic cycles provides a robust framework for understanding how this compound would function.
In a typical catalytic cycle involving an in situ generated oxazaborolidine from a chiral amino alcohol and a borane (B79455) source (e.g., BH₃•THF), the following steps are proposed:
Catalyst Formation: The chiral amino alcohol reacts with the borane source to form the active oxazaborolidine catalyst.
Activation of the Reducing Agent: A molecule of the borane reducing agent coordinates to the endocyclic nitrogen atom of the oxazaborolidine. This coordination enhances the Lewis acidity of the endocyclic boron atom.
Substrate Coordination: The prochiral ketone coordinates to the now more Lewis-acidic endocyclic boron atom. This coordination is directed by steric factors, with the larger substituent of the ketone orienting away from the bulky group on the chiral ligand to minimize steric hindrance.
Hydride Transfer: The coordinated borane molecule then delivers a hydride to the carbonyl carbon of the ketone via a six-membered, chair-like transition state.
Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates from the catalyst, and upon hydrolysis, yields the chiral secondary alcohol. The oxazaborolidine catalyst is then free to begin a new catalytic cycle.
This mechanistic pathway is supported by numerous kinetic and spectroscopic studies on analogous systems and serves as the foundational model for predicting the catalytic behavior of catalysts derived from this compound.
Analysis of Transition State Geometries and Energetics
The stereochemical outcome of a reaction catalyzed by a chiral entity derived from this compound is determined by the relative energies of the diastereomeric transition states. The key to high enantioselectivity is a large energy difference (ΔΔG‡) between the transition state leading to the major enantiomer and the one leading to the minor enantiomer.
Computational studies and experimental evidence on related systems, such as the CBS reduction, have provided detailed insights into the geometries of these transition states. The favored transition state is a highly organized, chair-like structure that minimizes steric interactions.
| Transition State Feature | Description | Energetic Implication |
| Coordination Geometry | The ketone's carbonyl oxygen coordinates to the Lewis-acidic boron of the oxazaborolidine. | Stabilizes the transition state. |
| Hydride Delivery | The hydride is transferred from the borane coordinated to the nitrogen atom. | The pathway of delivery dictates the stereochemistry. |
| Steric Interactions | The larger substituent on the ketone is positioned pseudo-equatorially to avoid steric clash with the chiral ligand's framework. | The transition state with this arrangement is significantly lower in energy. |
| Electronic Effects | The tosyl group's electron-withdrawing nature can influence the Lewis acidity of the active site. | Can modulate the catalytic activity and stability of the transition state. |
The energy difference between the two competing transition states (one leading to the (R)-product and the other to the (S)-product) is often in the range of several kcal/mol, which is sufficient to achieve high enantiomeric excesses (ee). For instance, an energy difference of just 1.8 kcal/mol corresponds to an ee of over 90% at room temperature.
Origins of Enantioselectivity and Diastereoselectivity
The ability of a catalyst derived from this compound to induce high levels of enantioselectivity and diastereoselectivity stems from a combination of factors related to both the substrate and the chiral catalyst itself.
The structure of the substrate plays a crucial role in the degree of stereochemical control. In the context of ketone reduction, the steric and electronic disparity between the two substituents attached to the carbonyl group is a key determinant of enantioselectivity.
Steric Differentiation: A larger difference in the size of the two substituents on the prochiral ketone generally leads to higher enantioselectivity. This is because the larger group will have a stronger preference for the less sterically hindered position in the transition state, thus amplifying the energy difference between the two diastereomeric transition states.
Electronic Effects: The electronic nature of the substituents can also influence the reaction. Electron-withdrawing groups can increase the reactivity of the carbonyl group, while also potentially engaging in secondary electronic interactions with the catalyst that can either enhance or diminish the stereoselectivity.
| Substrate Type | Expected Enantioselectivity | Rationale |
| Aromatic Ketones (e.g., Acetophenone) | High | Large steric difference between the phenyl and methyl groups. |
| Aliphatic Ketones with similar-sized groups | Moderate to Low | Less effective steric differentiation in the transition state. |
| α,β-Unsaturated Ketones | High | The rigid planar structure can enhance the predictability of steric interactions. |
The chiral ligand, in this case, this compound, is the primary source of asymmetry in the reaction. Its structural features dictate the chiral environment of the catalytic active site.
Steric Shielding: The bulky isopropyl group, originating from the valinol backbone, effectively blocks one face of the coordinated substrate. This forces the incoming reagent (e.g., a hydride donor) to attack from the less hindered face, leading to the preferential formation of one enantiomer. The tosyl group, being relatively large, further contributes to this steric shielding and helps to create a well-defined chiral pocket.
Conformational Rigidity: The tosylamino group can participate in hydrogen bonding or other non-covalent interactions, which can impart conformational rigidity to the catalyst-substrate complex. A more rigid transition state generally leads to higher stereoselectivity as it reduces the number of accessible, non-selective reaction pathways.
Stereochemical Assignment Methodologies
The absolute configuration of the products formed in reactions catalyzed by systems derived from this compound is typically determined using a combination of experimental techniques and predictive models.
Predictive Models: For well-understood reactions like the CBS reduction, mnemonic devices and stereochemical models based on the accepted transition state geometry are highly reliable for predicting the absolute stereochemistry of the product. For a catalyst derived from an (S)-amino alcohol, the hydride is delivered to a specific face of the coordinated ketone, leading to a predictable product configuration.
Chiroptical Methods: Techniques such as circular dichroism (CD) spectroscopy and optical rotatory dispersion (ORD) can be used to determine the absolute configuration of the product by comparing its chiroptical properties to those of known compounds.
NMR Spectroscopy: The use of chiral solvating agents or chiral derivatizing agents in NMR spectroscopy can allow for the differentiation of enantiomers and, in some cases, the assignment of absolute configuration by comparison to known standards.
X-ray Crystallography: Unambiguous determination of the absolute configuration of a crystalline product or a derivative can be achieved through single-crystal X-ray diffraction analysis. This method provides a definitive three-dimensional structure of the molecule.
Chemical Correlation: The absolute configuration of a new product can be determined by converting it, through a series of stereochemically well-defined reactions, into a compound of known absolute configuration.
By applying these methodologies, the stereochemical outcomes of reactions catalyzed by chiral ligands like this compound can be rigorously established, further validating the proposed mechanistic models.
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical Studies (e.g., DFT) of Reaction Pathways and Intermediates
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms involving catalysts derived from (S)-2-(Tosylamino)-3-methyl-1-butanol. nih.govcapes.gov.br These studies involve calculating the potential energy surface of a reaction, allowing for the identification and characterization of stationary points such as reactants, products, intermediates, and, most importantly, transition states.
When this compound is used as a chiral ligand or catalyst, for instance in the addition of organozinc reagents to aldehydes, DFT can model the entire catalytic cycle. The calculations focus on the diastereomeric transition states that lead to the (R) and (S) products. The energy difference between these transition states (ΔΔG‡) is the primary determinant of the reaction's enantioselectivity.
A typical DFT study would involve:
Geometry Optimization: The three-dimensional structures of all species along the reaction pathway are optimized to find their lowest energy conformations.
Frequency Calculations: These are performed to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate thermodynamic properties like Gibbs free energy.
Transition State Searching: Methods like synchronous transit-guided quasi-Newton (STQN) are used to locate the precise geometry of the transition states connecting reactants and products.
Studies on analogous amino alcohol-catalyzed reactions have shown that non-covalent interactions, such as hydrogen bonding between the catalyst's hydroxyl or tosylamino group and the substrates, play a crucial role in stabilizing the favored transition state. nih.gov The bulky isopropyl group derived from the valinol backbone provides essential steric hindrance that further differentiates the energetic barriers of the competing pathways.
| Transition State (TS) | Description | Relative Gibbs Free Energy (ΔG‡) (kcal/mol) |
| TS-pro-R | Transition state leading to the (R)-product | 15.2 |
| TS-pro-S | Transition state leading to the (S)-product | 17.5 |
| ΔΔG‡ | Energy difference (TS-pro-S - TS-pro-R) | 2.3 |
Table 1. A representative DFT-calculated energy profile for a hypothetical catalytic reaction involving this compound. The energy difference (ΔΔG‡) between the two diastereomeric transition states dictates the enantiomeric outcome.
Molecular Dynamics Simulations for Conformational Analysis of Ligands and Substrates
While QM methods are excellent for studying specific reaction steps, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility of the catalyst, substrates, and their complexes over time. nsf.gov this compound is a flexible molecule with several rotatable bonds. Its catalytic efficacy is highly dependent on the specific conformation it adopts when binding to a metal center or interacting with a substrate.
MD simulations model the movement of atoms by solving Newton's equations of motion, providing a dynamic picture of the molecular system. nih.gov For this compound, MD simulations can be used to:
Identify Low-Energy Conformers: By simulating the molecule in a solvent box, researchers can identify the most populated and energetically favorable conformations.
Analyze Ligand-Substrate Binding: In a catalytic complex, MD can reveal the dominant binding modes and intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern chiral recognition. scirp.org
Assess Solvent Effects: The explicit inclusion of solvent molecules in MD simulations allows for a realistic assessment of their impact on the catalyst's structure and dynamics.
For example, MD simulations could reveal that the tosyl group and the isopropyl group of the ligand preferentially orient themselves to create a well-defined chiral pocket. This pre-organization is critical for differentiating between the two faces of an approaching prochiral substrate. The simulations can quantify key structural parameters, such as the distribution of dihedral angles or the persistence of hydrogen bonds over the simulation time.
| Dihedral Angle | Definition | Dominant Angle Range (degrees) |
| τ1 | O-C1-C2-N | -60 to -75 |
| τ2 | C1-C2-N-S | 170 to 180 |
| τ3 | C1-C2-C3-C4 | 55 to 70 |
Table 2. Hypothetical results from an MD simulation showing the preferred dihedral angles for key rotatable bonds in this compound, highlighting its conformational preferences.
Prediction of Catalytic Activity and Enantioselectivity
The primary goal of computational modeling in asymmetric catalysis is the accurate prediction of catalytic activity and enantioselectivity. rsc.orgnih.gov This predictive power allows for the in silico screening of catalysts and reaction conditions, saving significant time and resources.
The enantiomeric excess (e.e.) of a reaction can be predicted directly from the Gibbs free energy difference (ΔΔG‡) between the major and minor diastereomeric transition states, as calculated by QM methods. The relationship is given by the Eyring equation:
e.e. (%) = 100 * tanh(ΔΔG‡ / 2RT)
Where R is the gas constant and T is the temperature. A small difference in activation energy can lead to a high degree of enantioselectivity. rsc.org For a ΔΔG‡ of approximately 1.8 kcal/mol at room temperature, the predicted e.e. is over 95%.
Computational workflows often combine QM and MD. MD simulations can be used to sample the conformational space of the pre-catalyst complex to identify the most relevant structures to submit for high-level QM calculations of the transition states. rug.nl This multi-level approach provides a more accurate and complete picture of the factors controlling stereoselectivity. Machine learning models are also emerging as a powerful tool, trained on datasets from computational and experimental results to predict the outcomes of new catalyst-substrate combinations. arxiv.orgillinois.edu
| Catalyst System | Substrate | Calculated ΔΔG‡ (kcal/mol) | Predicted e.e. (%) |
| Ligand + Zn(II) | Benzaldehyde | 2.1 | 98.4 |
| Ligand + Cu(I) | Acetophenone (B1666503) | 1.5 | 91.7 |
| Ligand + Ti(IV) | Propiophenone | 0.8 | 61.9 |
Table 3. A table illustrating the prediction of enantioselectivity for different hypothetical reactions catalyzed by metal complexes of this compound.
Rational Design of New Catalysts and Reagents
Insights gained from computational studies provide a clear path for the rational design of new and improved catalysts based on the this compound scaffold. monash.edu By understanding the specific steric and electronic features that lead to high enantioselectivity, chemists can make targeted modifications to the catalyst structure.
For example, if QM calculations show that the electronic nature of the tosyl group is critical for stabilizing a transition state through a specific interaction, researchers could explore derivatives with different substituents on the aryl ring. DFT can be used to predict how electron-donating or electron-withdrawing groups would affect the reaction's energy barrier and selectivity before any synthesis is attempted. researchgate.netrsc.org
Similarly, if MD simulations and QM models indicate that the size of the chiral pocket is suboptimal for a particular substrate, the isopropyl group could be computationally replaced with other alkyl groups (e.g., tert-butyl, phenyl) to fine-tune the steric environment. This in silico design process can rapidly identify promising new catalyst candidates with potentially higher activity or selectivity, guiding synthetic efforts toward the most promising targets. This synergy between computational modeling and experimental work accelerates the development of next-generation catalysts for asymmetric synthesis.
Future Research Directions and Outlook
Development of Novel Catalytic Systems Based on (S)-2-(Tosylamino)-3-methyl-1-butanol
Future research will likely focus on the design and synthesis of new catalytic systems incorporating this compound as a chiral ligand. The presence of a hydroxyl group and a tosyl-protected amine provides two coordination sites for metal centers, making it a versatile bidentate ligand.
Key research avenues include:
Coordination Chemistry: Systematic studies on the coordination of this compound with a variety of transition metals (e.g., ruthenium, rhodium, iridium, palladium, copper, and zinc) will be crucial. This will involve the synthesis and characterization of novel metal complexes to understand their structural and electronic properties.
Ligand Modification: The modular nature of this amino alcohol allows for systematic modifications to fine-tune the steric and electronic properties of the resulting catalysts. Future work could explore the impact of altering the sulfonyl group (e.g., replacing tosyl with other sulfonyl groups or different protecting groups) or modifying the amino acid backbone.
Immobilization and Heterogenization: To enhance catalyst recyclability and facilitate product purification, research into the immobilization of catalysts derived from this compound onto solid supports is a critical future direction. mit.edu Techniques such as covalent grafting onto polymers, silica, or magnetic nanoparticles could be explored, paving the way for their use in industrial-scale continuous processes. mit.edu
Table 1: Potential Metal Complexes and Target Reactions
| Metal Center | Potential Ligand Modifications | Target Asymmetric Reactions |
| Ruthenium(II) | Phosphine-functionalized tosyl group | Transfer Hydrogenation of Ketones |
| Rhodium(I) | Diene-coordinated complex | Conjugate Addition of Boronic Acids |
| Palladium(II) | N-heterocyclic carbene linkage | Allylic Alkylation |
| Copper(II) | Schiff base formation | Henry and Friedel-Crafts Reactions |
Application in Sustainable Chemical Processes
The principles of green chemistry are increasingly guiding synthetic chemistry research. chiralpedia.com Catalysts derived from this compound, being derived from a natural amino acid, align well with the goals of sustainability.
Future research in this area will likely focus on:
Atom Economy: Developing catalytic cycles that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste.
Use of Renewable Feedstocks: Employing this compound-based catalysts in transformations that utilize substrates derived from biomass.
Solvent-Free or Green Solvent Reactions: Investigating the catalytic activity in environmentally benign solvents such as water, ionic liquids, or under solvent-free conditions to reduce the environmental impact of chemical processes.
Biocatalysis Integration: Exploring the synergy between metal catalysts derived from this amino alcohol and enzymatic transformations in chemoenzymatic cascade reactions.
Exploration of New Types of Enantioselective Transformations
The development of chiral catalysts is pivotal for accessing enantiomerically pure compounds, which are crucial in the pharmaceutical and agrochemical industries. chiralpedia.com The chiral environment provided by this compound-based catalysts holds promise for achieving high stereoselectivity in a variety of reactions.
Prospective areas of investigation include:
C-H Functionalization: Designing catalytic systems capable of enantioselective C-H activation and functionalization, a highly sought-after transformation in modern organic synthesis.
Photoredox Catalysis: Integrating chiral catalysts derived from this compound with photoredox catalysis to enable novel, light-driven enantioselective reactions.
Multi-component Reactions: Developing catalysts that can control the stereochemical outcome of reactions involving three or more components, providing rapid access to complex molecular architectures.
Asymmetric Cascade Reactions: Designing catalytic systems that can initiate and control a sequence of reactions to build molecular complexity in a single operation with high enantioselectivity.
Table 2: Potential Enantioselective Transformations and Expected Outcomes
| Reaction Type | Substrate Scope | Potential Catalyst | Expected Outcome |
| Asymmetric Aldol (B89426) Reaction | Aldehydes and Ketones | Zinc(II) Complex | High diastereo- and enantioselectivity |
| Enantioselective Diels-Alder | Dienes and Dienophiles | Copper(II) Lewis Acid | High endo/exo and enantioselectivity |
| Asymmetric Michael Addition | α,β-Unsaturated Compounds | Rhodium(I) Complex | High enantiomeric excess |
| C-H Arylation | Aromatic and Aliphatic C-H bonds | Palladium(II) Complex | Regio- and enantioselective C-C bond formation |
Integration with Modern Synthetic Methodologies (e.g., Flow Chemistry)
The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, efficiency, and scalability. thieme-connect.de The development of robust, immobilized catalysts is a key enabler for this transition.
Future directions in this domain will involve:
Development of Packed-Bed Reactors: Immobilizing this compound-based catalysts onto solid supports and packing them into columns for use in continuous flow reactors. This allows for easy separation of the catalyst from the product stream and continuous operation. thieme-connect.de
Catalyst Stability and Leaching Studies: Thoroughly investigating the long-term stability and potential for metal leaching of the immobilized catalysts under continuous flow conditions to ensure process robustness and product purity.
Telescoped Reactions: Integrating reactors containing these catalysts into multi-step continuous flow systems (telescoped reactions) to synthesize complex molecules without isolating intermediates.
Process Optimization: Utilizing the precise control over reaction parameters offered by flow chemistry (e.g., temperature, pressure, residence time) to optimize the performance of the catalytic systems and maximize yield and selectivity.
Q & A
Basic Synthesis: What are the standard methodologies for synthesizing (S)-2-(Tosylamino)-3-methyl-1-butanol?
Answer:
The synthesis typically involves sulfonylation of a primary amine intermediate. A common approach is:
Amine Protection : Start with (S)-2-amino-3-methyl-1-butanol. React with tosyl chloride (TsCl) in an inert solvent (e.g., THF or dichloromethane) under basic conditions (e.g., DIPEA or pyridine) to protect the amine group .
Reaction Optimization : Use a molar ratio of 1:1.2 (amine:TsCl) to minimize side reactions. Stir at 0–25°C for 4–12 hours.
Purification : Isolate the product via C18 reverse-phase chromatography (acetonitrile/water) or silica gel chromatography (hexane/ethyl acetate) .
Key Metrics : Yield (60–80%), enantiomeric excess (>98% confirmed by chiral HPLC) .
Advanced Synthesis: How can enantiomeric excess be optimized during tosylation?
Answer:
Enantiomeric purity is critical. Strategies include:
- Chiral Auxiliaries : Use (S)-configured starting materials (e.g., (S)-2-amino-3-methyl-1-butanol) to retain stereochemistry .
- Low-Temperature Reactions : Perform sulfonylation at 0°C to reduce racemization .
- Catalytic Asymmetric Methods : Explore chiral catalysts (e.g., BINOL-derived phosphoric acids) for dynamic kinetic resolution, though this requires tailored optimization .
Validation : Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
Characterization: What analytical techniques confirm the structure and purity of this compound?
Answer:
- LCMS : Confirm molecular weight (e.g., [M+H]+ expected at m/z 298.1) and detect impurities .
- NMR : Key signals include:
- Chiral HPLC : Use a Daicel Chiralpak column to verify >98% enantiomeric excess .
Solubility and Purification: How does solvent selection impact purification?
Answer:
- Solubility Trends : The compound’s polarity (due to -OH and tosyl groups) favors polar solvents. In alcohols, solubility decreases with increasing carbon chain length (e.g., methanol > ethanol > 1-butanol) .
- Purification :
Advanced Application: How can this compound serve as a chiral building block in drug synthesis?
Answer:
this compound is a precursor for:
- Peptide Mimetics : Couple with carboxylic acids via EDC/HOBt activation to form amides (e.g., pyrrolidin-2-one derivatives) .
- Catalytic Asymmetric Reactions : Use the tosyl group as a directing group in Pd-catalyzed cross-couplings .
Case Study : In , analogous compounds were docked into enzyme active sites (e.g., HIV protease) using AutoDock Vina, highlighting stereochemical relevance .
Data Contradictions: How to resolve discrepancies in reported synthetic yields?
Answer:
Discrepancies often arise from:
- Reagent Purity : Use freshly distilled TsCl; moisture degrades reactivity .
- Steric Effects : The 3-methyl group hinders sulfonylation. Increase reaction time (24–48 hours) or temperature (40°C) .
- Workup Methods : Acidic workup (e.g., dilute HCl) can hydrolyze intermediates. Neutralize with NaHCO₃ instead .
Troubleshooting : Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Stability: What conditions destabilize this compound?
Answer:
- Thermal Degradation : Decomposes above 100°C; store at −20°C under nitrogen .
- Light Sensitivity : Tosyl groups absorb UV; use amber vials and inert atmospheres .
- Hydrolysis : Susceptible to strong acids/bases. Stabilize in pH 6–8 buffers .
Advanced Analytical: How to quantify trace impurities in the final product?
Answer:
- UPLC-MS/MS : Detect <0.1% impurities using a BEH C18 column (1.7 µm particles) with 0.1% formic acid in water/acetonitrile .
- NMR Relaxation Experiments : Use T₁ρ measurements to identify low-abundance diastereomers .
Validation : Compare with reference standards from NIST or PubChem .
Reaction Mechanisms: What is the role of DIPEA in the sulfonylation step?
Answer:
DIPEA (diisopropylethylamine):
- Base : Neutralizes HCl generated during TsCl activation.
- Steric Hindrance : Prevents over-sulfonylation by limiting nucleophilic attack on intermediates .
Optimization : Use 2.5 equivalents of DIPEA for maximum yield without side products .
Computational Modeling: How to predict the compound’s reactivity in silico?
Answer:
- DFT Calculations : Use Gaussian 16 to model transition states (e.g., B3LYP/6-31G* level) for sulfonylation .
- Molecular Dynamics : Simulate solvation effects in THF/water mixtures using GROMACS .
Applications : Predict regioselectivity in further functionalization (e.g., oxidation of the -OH group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
